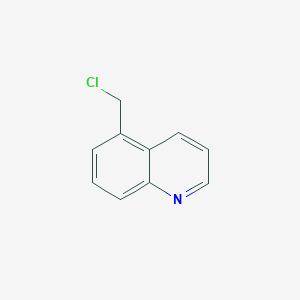

5-(Chloromethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKZZLUDODJKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562781 | |

| Record name | 5-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110333-07-8 | |

| Record name | 5-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloromethyl Quinoline and Its Structural Analogs

Direct Chloromethylation Strategies

Direct chloromethylation involves introducing a -CH₂Cl group onto the quinoline (B57606) ring through electrophilic substitution. The regioselectivity of this reaction is a critical aspect, as the substitution pattern on the quinoline ring is highly dependent on the reaction conditions and the specific reagents employed.

Electrophilic substitution on the quinoline ring typically favors the 5- and 8-positions. The generation of a highly reactive chloromethylating agent is central to these syntheses.

A prominent industrial method for producing 5-(chloromethyl)quinoline involves the chloromethylation of quinoline using a combination of formaldehyde (B43269) and hydrochloric acid. This reaction, often referred to as the Blanc chloromethylation, typically requires the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), to proceed efficiently. alfa-chemistry.com The process involves the in situ generation of a highly electrophilic chloromethyl carbocation (⁺CH₂Cl) or a related species from the reaction between formaldehyde and HCl. alfa-chemistry.com This electrophile then attacks the electron-rich positions of the quinoline ring. Controlled reaction conditions are essential to maximize the yield of the desired 5-substituted isomer and to minimize the formation of byproducts, including the 8-isomer and di-substituted products. In some protocols, pressurization of the reaction vessel is employed to enhance the activity of the chloromethylating reagents and prevent the escape of hydrogen chloride gas, leading to high product yields and purity suitable for industrial production. google.com

Table 1: Key Parameters for Formaldehyde/HCl-Mediated Chloromethylation

| Parameter | Description | Source(s) |

|---|---|---|

| Reagents | Formaldehyde (or paraformaldehyde), Hydrochloric Acid (HCl) | alfa-chemistry.com |

| Catalyst | Lewis acids, typically Zinc Chloride (ZnCl₂) | vulcanchem.com |

| Key Intermediate | In situ generated chloromethyl carbocation | |

| Primary Product | This compound |

| Common Byproduct | 8-(Chloromethyl)quinoline | |

An alternative to the formaldehyde/HCl system is the use of chloromethyl methyl ether (ClCH₂OCH₃) in a Friedel-Crafts alkylation reaction. vulcanchem.comsigmaaldrich.cn This reagent can also serve as a source for the electrophilic chloromethyl group. The reaction is conducted in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which facilitates the electrophilic substitution onto the quinoline ring. vulcanchem.com Careful modulation of the reaction conditions, including temperature and catalyst choice, is crucial to direct the substitution preferentially to the 5-position. vulcanchem.com While effective, the use of chloromethyl methyl ether is often handled with caution due to its toxic properties. google.com

Achieving regioselectivity is a significant challenge in quinoline chemistry. An indirect approach to synthesizing this compound involves the regioselective functionalization of the quinoline C5-position. Recent advancements have focused on metal-free protocols for the direct C-H halogenation of 8-substituted quinolines, which can selectively introduce a halogen at the C5-position. researchgate.netrsc.org For instance, using an inexpensive and atom-economical reagent like trihaloisocyanuric acid allows for the halogenation of various 8-substituted quinolines at the C5 position with high regioselectivity. rsc.org While this method introduces a halogen (e.g., bromine or chlorine) rather than a chloromethyl group directly, the resulting 5-haloquinoline is a versatile intermediate that can be further elaborated into the desired product through subsequent chemical transformations.

Another strategy involves the radical halogenation of a pre-existing methyl group at the target position. For example, a 5-methylquinoline (B1294701) could potentially be converted to this compound via a radical chlorination reaction, although direct examples for the 5-position are less common in the reviewed literature than for other positions. A related process has been demonstrated for the synthesis of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, where a radical bromination using N-bromosuccinimide (NBS) successfully functionalized the methyl group at the 4-position. rsc.org This highlights the principle of functionalizing an existing alkyl group on the quinoline ring as a viable synthetic strategy.

Electrophilic Chloromethylation of Quinoline and Substituted Quinolines

Formaldehyde and Hydrochloric Acid-Mediated Industrial Syntheses

Classical Quinoline Synthesis Adaptations for Chloromethyl-Substituted Derivatives

Instead of modifying the quinoline ring post-synthesis, the chloromethyl group can be incorporated during the construction of the heterocyclic ring itself. This is achieved by adapting classical quinoline synthesis methods to use precursors that already contain the required functionality.

The Friedländer annulation is a cornerstone of quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.netnih.gov This reaction can be adapted to produce chloromethyl-substituted quinolines by using appropriately substituted starting materials. beilstein-journals.org

A notable example is the reaction of a 2-aminobenzophenone (B122507) with ethyl 4-chloroacetoacetate. beilstein-journals.org The ethyl 4-chloroacetoacetate provides the atoms necessary to form both the pyridine (B92270) ring of the quinoline and the chloromethyl group at what will become the 2-position of the final product. rsc.orgbeilstein-journals.org Various catalysts, including cerium ammonium (B1175870) nitrate (B79036) (CAN), have been employed to facilitate this condensation at room temperature, offering an efficient route to precursors like ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate. beilstein-journals.org This strategy demonstrates the versatility of the Friedländer synthesis, allowing for the incorporation of functional groups like the chloromethyl moiety by selecting the appropriate carbonyl-containing reactant. researchgate.netbeilstein-journals.org

Table 2: Example of a Modified Friedländer Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Example | Source(s) |

|---|---|---|---|---|

| 2-Aminobenzophenone | Ethyl 4-chloroacetoacetate | Cerium Ammonium Nitrate (CAN) | Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate | beilstein-journals.org |

Skraup and Doebner-Miller Cyclization with Chloromethyl-Containing Intermediates

The Skraup and Doebner-Miller reactions are foundational methods for the synthesis of the quinoline core. The Skraup synthesis traditionally involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. frontiersin.org The glycerol is first dehydrated by the strong acid to form acrolein, an α,β-unsaturated aldehyde. This aldehyde then undergoes a 1,4-addition with the aniline, followed by acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring. frontiersin.orgscribd.com

The Doebner-Miller reaction is a closely related modification that reacts anilines with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst, such as a Lewis acid or a Brønsted acid. scribd.com This method is often considered more versatile than the Skraup synthesis as it allows for a wider variety of substituents on the resulting quinoline ring.

To produce this compound or its analogs using these methods, one of the starting materials must contain a chloromethyl group or a precursor that can be converted into one. A hypothetical adaptation of the Skraup synthesis could involve the condensation of an aniline derivative with a chloromethyl-substituted α,β-unsaturated ketone, followed by cyclodehydration and aromatization. acs.org However, the harsh, strongly acidic and oxidative conditions of these reactions can pose a significant challenge, potentially leading to decomposition or unwanted side reactions with the reactive chloromethyl group. For this reason, these methods are more commonly employed to construct a substituted quinoline core, which is then functionalized in a subsequent step. beilstein-journals.org For instance, a multi-step synthesis of a complex chloromethyl-containing quinoline cytotoxin began with a Skraup construction of a quinoline intermediate, which was then appropriately functionalized in later steps. beilstein-journals.org

Multi-Step Synthesis from Precursor Molecules

Due to the often harsh conditions of classical quinoline syntheses, multi-step routes starting from pre-formed quinoline or quinolinol precursors are common and frequently more efficient for preparing this compound.

Functional Group Interconversions: Conversion of Hydroxymethyl to Chloromethyl

A prevalent and effective strategy for synthesizing chloromethylquinoline derivatives is the functional group interconversion of a corresponding hydroxymethylquinoline. The hydroxyl group is readily converted to a chloro group using standard chlorinating agents. Thionyl chloride (SOCl₂) is a particularly common and effective reagent for this transformation. beilstein-journals.orgnih.govrsc.org

The reaction typically involves treating the hydroxymethylquinoline precursor, such as 5-(hydroxymethyl)quinoline, with thionyl chloride, often in an inert solvent like benzene (B151609) or dichloromethane. nih.gov The reaction can be performed under reflux or at controlled temperatures to ensure complete conversion and minimize side products. beilstein-journals.org In some procedures, a base such as trimethylamine (B31210) may be added to neutralize the hydrochloric acid (HCl) generated during the reaction. beilstein-journals.org This method is known for its high efficiency, with some reported yields exceeding 90%. beilstein-journals.org

| Precursor | Reagent | Conditions | Product | Yield | Ref. |

| Ethyl 2-(hydroxymethyl)-4-methylquinoline-3-carboxylate | Thionyl chloride | Reflux or controlled temperature | Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate | >90% | beilstein-journals.org |

| 3-(Hydroxymethyl)quinolinones | Thionyl chloride | Not specified | 3-(Chloromethyl)quinolinones | N/A | rsc.org |

| 2-Chloro-3-(hydroxymethyl)-6-methylquinoline | Thionyl chloride | Dry benzene | 2-Chloro-3-(chloromethyl)-6-methylquinoline | N/A | nih.gov |

Introduction of the Chloromethyl Group onto Pre-formed Quinoline Scaffolds

Direct chloromethylation of the quinoline ring is another viable pathway. This electrophilic aromatic substitution, often referred to as the Blanc chloromethylation, typically employs formaldehyde and hydrogen chloride as the chloromethylating agents. frontiersin.orgacs.org The reaction requires a catalyst, usually a Lewis acid such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), to generate the reactive electrophile, a chloromethyl carbocation. scribd.comacs.org

The reaction is carried out under controlled conditions to achieve the desired regioselectivity and yield. acs.org For instance, the chloromethylation of 2-methyl-8-hydroxyquinoline has been successfully performed by dissolving the substrate in concentrated hydrochloric acid, adding formaldehyde, and bubbling hydrogen chloride gas through the cooled mixture. rsc.org This procedure yielded 2-methyl-5-chloromethyl-8-hydroxyquinoline, demonstrating substitution at the C5 position. rsc.org The choice of solvent and temperature is critical; polar aprotic solvents can help stabilize the carbocation intermediate, and temperatures are often elevated (e.g., 80–120°C) to drive the reaction, though this must be balanced against the risk of side-product formation. acs.org

| Substrate | Reagents | Catalyst | Conditions | Product | Yield | Ref. |

| Quinoline | Formaldehyde, Hydrochloric Acid | ZnCl₂ | 80-120°C, Dichloroethane | This compound (Industrial) | High | acs.org |

| 2-Methyl-8-hydroxyquinoline | Formaldehyde, Conc. HCl, Hydrogen chloride gas | None | 0-5°C, 3 hours | 2-Methyl-5-chloromethyl-8-hydroxyquinoline | 65% | rsc.org |

Emerging and Advanced Synthetic Protocols

Modern synthetic chemistry offers advanced tools for the construction of complex molecules, including photoredox and transition-metal catalysis, which provide novel pathways to chloromethylquinoline derivatives under milder conditions.

Photoredox Catalysis in Radical Chloromethylation

Visible-light photoredox catalysis has emerged as a powerful strategy for generating radicals under mild conditions, enabling a variety of organic transformations. nih.govnih.gov This approach can be applied to the synthesis of quinolines through radical cascade reactions. mdpi.com For example, polysubstituted quinolines have been synthesized via the electrocyclization of 2-vinylarylimines, a reaction initiated by a one-electron oxidation from a photoexcited catalyst like 9,10-phenanthrenequinone. nih.gov

While direct photoredox-mediated radical chloromethylation of quinoline to yield this compound is not yet a widely established method, the principles of radical chemistry suggest its feasibility. Such a reaction would likely involve a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) that, upon excitation by visible light, engages in an electron transfer process to generate a chloromethyl radical from a suitable precursor. This radical could then add to the quinoline ring. A potential strategy could involve the intermolecular addition of a carbamoyl (B1232498) radical to a chlorine-substituted olefin, followed by cyclization to form a quinolin-2-one structure. nih.gov This demonstrates that complex quinoline systems can be built using radical intermediates generated through photocatalysis.

Transition-Metal-Catalyzed Annulation for Chloromethylquinoline Derivatives

Transition-metal catalysis, particularly with palladium and rhodium, has revolutionized the synthesis of heterocyclic compounds. frontiersin.orgmdpi.com Annulation reactions, where a new ring is formed on a pre-existing structure, are a highly efficient way to construct the quinoline scaffold. acs.orgrsc.orgdeepdyve.com These methods often display high atom economy and functional group tolerance. acs.org

The general strategy involves the catalyzed coupling of two precursor molecules that together contain the necessary atoms to form the quinoline ring. Examples include the palladium-catalyzed oxidative cyclization of 2-ethynylanilines with isocyanides, organic-chemistry.org the annulation of anilines with allylbenzenes, acs.org and the reaction of 2-amino aromatic ketones with alkynes. rsc.org

To synthesize a chloromethylquinoline derivative via this approach, one of the starting materials would need to incorporate the chloromethyl group. For example, a palladium-catalyzed annulation could be performed between a 2-aminoarylketone and an alkyne bearing a chloromethyl substituent. The choice of catalyst (e.g., Pd(OAc)₂, [Cp*RhCl₂]₂) and ligands is crucial for controlling the regioselectivity and efficiency of the cyclization. acs.orgmdpi.com While specific examples for the synthesis of this compound using this method are not prominent in the literature, the versatility of these catalytic systems suggests it is a viable and powerful approach for creating structurally diverse chloromethylquinoline analogs.

| Reactants | Catalyst System | Product Type | General Strategy | Ref. |

| 2-Ethynylanilines, Isocyanides | PdCl₂ / LiCl | 4-Halo-2-aminoquinolines | Palladium-catalyzed intermolecular aerobic oxidative cyclization. | organic-chemistry.org |

| Allylbenzenes, Anilines | Pd(OAc)₂ / TsOH | Functionalized 2-substituted quinolines | Palladium-catalyzed aerobic oxidative annulation via allylic C–H functionalization. | acs.org |

| 2-Amino aromatic ketones, Alkynes | Palladium catalyst | Polysubstituted quinolines | Palladium-catalyzed one-pot annulation. | rsc.org |

| Arenes (with directing group), Alkynes | Rhodium catalyst | Fused aromatic rings (e.g., isoquinolones) | Rhodium-catalyzed C-H activation and [4+2] annulation. | rsc.org |

Reactivity and Mechanistic Investigations of 5 Chloromethyl Quinoline

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the 5-position of the quinoline (B57606) ring is a reactive site amenable to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is central to the utility of 5-(chloromethyl)quinoline as a versatile intermediate in the synthesis of more complex molecules.

Reactions with Amine Nucleophiles: Formation of Substituted Aminomethylquinolines

The reaction of this compound with various primary and secondary amines leads to the formation of the corresponding substituted aminomethylquinolines. sphinxsai.com This nucleophilic substitution reaction is a fundamental method for incorporating the quinoline moiety into larger molecular frameworks. For instance, 5-(chloromethyl)-8-quinolinol hydrochloride reacts with 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole in acetone (B3395972) with sodium bicarbonate to yield 2-(8-quinolinol-5-yl)–methyl amino-5-(4-bromo-phenyl)-1,3,4-thiadiazole. sphinxsai.com Similarly, reactions with aliphatic amines like butylamine (B146782) and cyclohexylamine, as well as aromatic amines, have been reported for related chloro-methylquinoline derivatives. nih.gov The use of a base, such as triethylamine (B128534) or sodium bicarbonate, is common to neutralize the hydrochloric acid generated during the reaction. sphinxsai.comnih.gov

In a related context, the Mannich reaction, which involves an amine, formaldehyde (B43269) (or paraformaldehyde), and an active hydrogen compound, can also lead to aminomethylated quinolines. For example, 6-chloroquinoline-5,8-quinone reacts with primary aliphatic or aromatic amines and paraformaldehyde to produce 7-alkyl (or aryl) aminomethyl-6-chloroquinoline-5,8-quinones. researchgate.net When secondary amines like piperidine (B6355638) or morpholine (B109124) are used, the corresponding 7-piperidino (or morpholino) methylquinoline-5,8-quinones are formed. researchgate.net

Table 1: Examples of Substituted Aminomethylquinolines from this compound and Related Derivatives

| Amine Nucleophile | Resulting Product | Reference |

|---|---|---|

| 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | 2-(8-Quinolinol-5-yl)–methyl amino-5-(4-bromo-phenyl)-1,3,4-thiadiazole | sphinxsai.com |

| Substituted Anilines | N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline | nih.gov |

| Butylamine | N-[(2-chloro-8-methylquinolin-3-yl)methyl]-butylamine | nih.gov |

| Cyclohexylamine | N-[(2-chloro-8-methylquinolin-3-yl)methyl]-cyclohexylamine | nih.gov |

| Benzylamine | N-[(2-chloro-8-methylquinolin-3-yl)methyl]-benzylamine | nih.gov |

| Piperidine (with 6-chloroquinoline-5,8-quinone) | 6-Chloro-7-piperidinomethylquinoline-5,8-quinone | researchgate.net |

| Morpholine (with 6-chloroquinoline-5,8-quinone) | 6-Chloro-7-morpholinomethylquinoline-5,8-quinone | researchgate.net |

Reactions with Thiol and Alcohol Nucleophiles: Synthesis of Thio- and Alkoxymethylquinolines

The chlorine atom of the 5-(chloromethyl) group can be displaced by sulfur and oxygen nucleophiles, such as thiols and alcohols, to form the corresponding thio- and alkoxymethylquinolines. These reactions typically proceed under basic conditions to deprotonate the thiol or alcohol, generating a more potent nucleophile (thiolate or alkoxide). For instance, the reaction with sodium thiolate results in the formation of a thioether. The synthesis of 5-alkylthiomethyl- and 5-alkoxymethyl-substituted 8-hydroxyquinolines has been a focus of research. jmaterenvironsci.com

The Williamson ether synthesis, a classic method for forming ethers, is applicable here. The reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines exemplifies this, leading to the formation of a quinolinyl ether linkage. researchgate.net Similarly, the reaction of ethyl 6-benzoyl-2-(chloromethyl)quinoline-3-carboxylate with various substituted phenols yields the corresponding phenoxymethyl (B101242) derivatives. researchgate.net

Azide-Mediated Transformations and Triazole Formation

This compound can be converted to 5-(azidomethyl)quinoline through a nucleophilic substitution reaction with sodium azide (B81097). jmaterenvironsci.com This transformation is a key step in accessing a variety of nitrogen-containing heterocyclic compounds. The resulting azide is a versatile intermediate that can undergo further reactions. jmaterenvironsci.com

One of the most significant applications of the azidomethylquinoline intermediate is in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. mdpi.combeilstein-journals.org This reaction involves the [3+2] cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst. beilstein-journals.orgacs.org This methodology has been used to synthesize various quinoline-triazole hybrids. For example, 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline was synthesized from 5-chloro-8-hydroxyquinoline, which was first O-propargylated and then reacted with an aralkylazide formed from the corresponding chloromethylbenzene and sodium azide. mdpi.com The CuAAC reaction is known for its high efficiency, regioselectivity (favoring the 1,4-disubstituted triazole), and tolerance of a wide range of functional groups. beilstein-journals.orgbeilstein-journals.org

Formation of Quinolizinium Salts and Related Cationic Species

The reaction of this compound with certain nucleophiles can lead to the formation of quaternary quinolinium salts. nih.gov More specifically, derivatives like 2-chloro-3-(chloromethyl)quinolines react with terminal acetylenes in the presence of a palladium catalyst to form quinolinium salts. chim.it The proposed mechanism involves an initial Sonogashira coupling followed by an SN2 dimerization. chim.it Quinolizinium salts, which feature a nitrogen atom at a bridgehead position, can also be synthesized, and their ring-opening reactions have been studied. chem-soc.siresearchgate.net These cationic species are of interest for their potential applications as surfactants and in other material sciences. nih.gov

Transformations of the Quinoline Ring System

While the chloromethyl group is the primary site of reactivity for nucleophilic substitution, the quinoline ring itself can undergo transformations, notably oxidation reactions.

Oxidation Reactions of the Quinoline Nucleus

The quinoline ring system can be oxidized to form quinoline N-oxides using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. Another significant oxidation reaction involves the transformation of a methyl group on the quinoline ring into a carboxylic acid. For example, in the synthesis of the herbicide quinclorac (B55369) (3,7-dichloro-8-quinolinecarboxylic acid), 7-chloro-8-methylquinoline (B132762) is oxidized. google.com One method involves the oxidation of 7-chloro-8-methylquinoline to 7-chloro-8-quinolinecarboxylic acid using oxygen in the presence of N-hydroxyphthalimide and azobisisobutyronitrile as catalysts. google.com In other instances, a chloromethyl group can be oxidized. For example, 3,7-dichloro-8-chloromethyl quinoline can be oxidized in concentrated sulfuric acid using concentrated nitric acid to yield quinclorac. google.com The oxidation of quinoline-N-oxides has also been explored in the synthesis of various fused heterocyclic systems. acs.org

Reduction Reactions Leading to Dihydroquinoline Derivatives

The reduction of the quinoline ring system to its dihydro derivatives represents a significant transformation in synthetic chemistry. In the context of this compound, this reaction can be achieved using various reducing agents. Common reagents for this purpose include sodium borohydride, often in alcoholic solvents like methanol (B129727) or ethanol, and lithium aluminum hydride. The selection of the reducing agent and reaction conditions allows for control over the extent of reduction. For instance, the reaction of a 4-(4-(chloromethyl)phenyl)-2-methyl-3,4-dihydroquinolinium salt has been documented, showcasing the formation of dihydroquinoline structures from precursors containing a chloromethylphenyl group. rsc.org

The synthesis of dihydroquinoline embelin (B1684587) derivatives has been accomplished through a domino Knoevenagel–Michael addition–intramolecular cyclization sequence. nih.gov While this specific example does not start with this compound itself, it highlights a pathway where a substituted aniline (B41778) reacts with an aldehyde and a β-ketoester, followed by cyclization to form the dihydroquinoline core. nih.gov Subsequent dehydrogenation of these dihydroquinolines using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can yield the corresponding fully aromatic quinoline derivatives. nih.gov

The table below summarizes typical conditions for the reduction of quinoline systems, which are applicable to this compound.

| Reagent | Solvent | Product Type | Reference |

| Sodium Borohydride | Methanol/Ethanol | Dihydroquinoline | |

| Lithium Aluminum Hydride | Ether/THF | Dihydroquinoline | |

| DDQ (oxidation) | - | Quinoline from Dihydroquinoline | nih.gov |

Intramolecular Cyclization and Annulation Chemistry

The presence of the reactive chloromethyl group at the 5-position of the quinoline ring makes this compound a versatile precursor for constructing more complex fused heterocyclic systems through intramolecular cyclization and annulation reactions.

Cascade Reactions for Fused Heterocyclic Systems

Cascade reactions, also known as tandem or domino reactions, offer an efficient strategy for building molecular complexity in a single synthetic operation. Starting from a suitably substituted this compound derivative, a sequence of intramolecular reactions can be initiated to form fused polycyclic structures. For example, the reaction of 3-(chloromethyl)-2-chloroquinolines with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one in the presence of a base like potassium carbonate leads to the formation of dihydropyrimidothiazinoquinoline derivatives. This process involves an initial nucleophilic substitution of the chloromethyl group, followed by an intramolecular cyclization.

Similarly, the synthesis of quinoline-based isoindolin-1-ones has been achieved through a cascade Williamson-type condensation of ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate with various amines, followed by intramolecular C-N bond cyclization. researchgate.net Although the starting material is a derivative, this demonstrates the utility of the chloromethylquinoline scaffold in cascade reactions. The development of fused 2D/3D rings via intermolecular cascade dearomative [2+2] cycloaddition/rearrangement reactions of quinolines with alkenes further illustrates the potential of the quinoline core in complex cyclizations. acs.org

Formation of Polycyclic Structures via Cyclization

Intramolecular cyclization of derivatives of this compound is a powerful tool for creating polycyclic aromatic and heteroaromatic compounds. A key strategy involves the intramolecular Friedel–Crafts acylation. For instance, 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acids, which can be prepared from ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate, undergo intramolecular cyclization in the presence of reagents like polyphosphoric acid (PPA) or Eaton's reagent to yield tetracyclic benzoxepino-fused quinoline systems. beilstein-journals.orgtandfonline.com

Another example involves the synthesis of indoloquinolines, relevant to natural products like perophoramidine. nih.gov An intramolecular N-chlorosuccinimide (NCS)-mediated cyclization of a substituted indole (B1671886) connected to a quinoline moiety can be used to form a new C–N bond, leading to the indolo[2,3-b]quinoline core structure. nih.gov Furthermore, the synthesis of novel 4-oxo-1,4-dihydrobenzo[h] Current time information in Bangalore, IN.bohrium.comthiazeto[3,2-a]quinoline carboxylic acids has been achieved via oxidative cyclization of the corresponding 2-mercaptoquinoline precursors, showcasing another route to fused systems. clockss.org

The table below provides examples of cyclization reactions involving quinoline derivatives to form polycyclic structures.

| Starting Material Type | Reagent/Condition | Product Type | Reference |

| 2-(Phenoxymethyl)quinoline-3-carboxylic acid | Polyphosphoric Acid (PPA) | Benzoxepino[3,4-b]quinolin-13(6H)-one | beilstein-journals.org |

| Substituted Indole-Quinoline | N-Chlorosuccinimide (NCS) | Indolo[2,3-b]quinoline | nih.gov |

| 3-(Chloromethyl)-2-chloroquinoline | 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one, K2CO3 | Dihydropyrimidothiazinoquinoline |

Mechanistic Elucidation of Reaction Pathways

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic strategies. Computational chemistry and surface science techniques provide powerful tools for these investigations.

Computational Chemistry and Density Functional Theory (DFT) for Reaction Mechanisms

In the context of reactions involving this compound, DFT could be employed to model the nucleophilic substitution at the chloromethyl group, the energetics of different cyclization pathways, and the influence of substituents on reactivity. For instance, quantum chemical calculations using DFT have been used to complement experimental studies on the corrosion inhibition performance of quinoline derivatives, providing insights into the inhibition mechanism at a molecular level. researchgate.netias.ac.in These studies often calculate parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the energy gap (ΔE) to understand the interaction between the inhibitor molecule and a metal surface. researchgate.net

Synthetic Applications and Derivatization Strategies of 5 Chloromethyl Quinoline As an Intermediate

Building Blocks for Complex Heterocyclic Architectures

The reactivity of the chloromethyl group in 5-(chloromethyl)quinoline makes it an invaluable starting material for the synthesis of fused polycyclic and complex heterocyclic systems. This section details its application in constructing a variety of quinoline-based frameworks.

Construction of Quinoline-Based Polycyclic Systems

This compound serves as a key precursor in the synthesis of novel polycyclic quinoline (B57606) derivatives. For instance, ethyl 6-benzoyl-2-(chloromethyl)quinoline-3-carboxylate, a related quinoline derivative, is instrumental in creating tetracyclic-fused benzoxepinoquinoline systems. tandfonline.com This is achieved through a one-pot synthesis involving its reaction with substituted phenols, followed by intramolecular Friedel-Crafts acylation. tandfonline.com This methodology provides an efficient route to complex, multi-ring structures that combine the quinoline core with other heterocyclic frameworks. tandfonline.com The development of such polycyclic systems is of significant interest due to their potential applications in materials science and medicinal chemistry. clockss.orgresearchgate.net

Synthesis of Pyrrolo[3,4-b]quinoline Frameworks

The synthesis of quinoline-based isoindolin-1-ones, specifically N-substituted-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones, can be achieved using derivatives of this compound. A related starting material, ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate, undergoes a tandem intermolecular C-N bond formation with various amines, followed by an in situ intramolecular C-N bond cyclization to yield the desired pyrrolo[3,4-b]quinolin-1-ones. researchgate.net This reaction highlights the utility of the chloromethyl group as a reactive site for introducing nitrogen-containing substituents and subsequently forming fused ring systems. The pyrrolo[3,4-b]quinoline scaffold is a significant structural motif in medicinal chemistry. researchgate.netresearchgate.net

Preparation of Pyrimido[4,5-b]quinoline Derivatives

The pyrimido[4,5-b]quinoline core is another important heterocyclic system that can be accessed using quinoline precursors. While direct use of this compound is not explicitly detailed in the provided context, related 2-aminoquinoline-3-carbonitrile (B177327) derivatives are key starting materials for constructing this framework. scialert.netresearchgate.net These precursors undergo cyclization with various reagents like thiourea, chloroacetyl chloride, and formamide (B127407) to yield a range of substituted pyrimido[4,5-b]quinolines. scialert.netresearchgate.net For example, refluxing 2-amino-1,4,5,6,7,8-hexahydro-4-(4-methoxphenyl)-7,7,-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile with chloroacetyl chloride leads to the formation of a 2-(chloromethyl)pyrimido[4,5-b]quinoline derivative through cyclization and rearrangement. scialert.net

Integration into Oxadiazole and Triazole Conjugates

The versatile nature of the quinoline nucleus allows for its incorporation into hybrid molecules containing other important heterocyclic rings such as oxadiazoles (B1248032) and triazoles. mdpi.comresearchgate.net A common strategy involves converting a quinoline derivative into a key intermediate that can then be used to build the desired conjugate. For instance, a quinoline-based hydrazide can be cyclized to form a 1,3,4-oxadiazole (B1194373) ring. researchgate.netgrafiati.comgrafiati.com This oxadiazole can be further functionalized and linked to a triazole moiety, creating complex quinoline-oxadiazole-triazole conjugates. researchgate.net The synthesis of these hybrid molecules often employs click chemistry, a powerful tool for reliably joining different molecular fragments. mdpi.com These multi-heterocyclic systems are of interest for their potential as anticancer agents. researchgate.netresearchgate.net

Synthetic Routes to Tetrazoloquinoline Analogs

This compound is a valuable precursor for the synthesis of tetrazolo[1,5-a]quinoline (B14009986) derivatives. researchgate.netresearchgate.net The synthesis of these compounds can be achieved through various methods, including the reaction of 2-chloroquinoline (B121035) derivatives with sodium azide (B81097) or the intramolecular cyclocondensation of 2-azidoarylidenes. researchgate.netresearchgate.net The resulting tetrazolo[1,5-a]quinolines can be further modified. For example, tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) can be condensed with thiosemicarbazides and subsequently cyclized to create more complex pyrimidyl derivatives. nih.gov These compounds have been investigated for their anti-inflammatory and antimicrobial activities. nih.gov

Precursors for Research on Bioactive Quinoline Analogs

The quinoline ring system is a well-established pharmacophore, present in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net The ability to easily modify the quinoline scaffold is crucial for the development of new therapeutic agents. This compound, with its reactive side chain, serves as an excellent starting point for generating libraries of quinoline analogs for biological screening.

The chloromethyl group can be readily converted into other functional groups, allowing for the introduction of diverse substituents at the 5-position of the quinoline ring. For example, 5-(chloromethyl)-8-hydroxyquinoline can be prepared and subsequently reacted with various amines and acids to produce a series of derivatives. mdpi.com This approach has been used to synthesize multitargeted 8-hydroxyquinoline (B1678124) derivatives with potential applications in the treatment of Alzheimer's disease. mdpi.com The ease of derivatization of this compound makes it a valuable tool for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds and the discovery of new bioactive molecules. rsc.org

Scaffold for Antimalarial Agents and Related Compounds

The quinoline ring is a key pharmacophore in a number of clinically significant antimalarial drugs, including chloroquine (B1663885) and primaquine. Consequently, this compound serves as a valuable starting material for the synthesis of novel antimalarial candidates. The strategy often involves nucleophilic substitution of the chloride with various amine-containing side chains, aiming to mimic and improve upon the structures of existing drugs.

Research in this area focuses on creating derivatives that can overcome the growing issue of drug resistance in Plasmodium parasites. For instance, new amodiaquine (B18356) analogs have been synthesized by reacting 4,7-dichloroquinoline (B193633) with various intermediates, which can be prepared using multistep syntheses starting from compounds like 4-(chloromethyl)benzonitrile. researchgate.net These synthetic efforts aim to enhance the antiplasmodial activity and improve the safety profile of the parent compounds. researchgate.net The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin polymerization in the parasite, leading to a toxic buildup of heme.

Table 1: Examples of this compound in the Synthesis of Antimalarial Agents

| Starting Material | Reagents and Conditions | Product | Application |

| 4,7-dichloroquinoline | Piperazine, i-PrOH, reflux; then 4-(chloromethyl)benzonitrile, MeOH, reflux | 4-[(4-(7-chloroquinolin-4-yl)piperazin-1-yl)methyl]benzonitrile | Intermediate for N-alkyl benzamidine (B55565) derivatives with antiplasmodial activity. researchgate.net |

| 4-Acetamido-2-(diethylaminomethyl)phenol | 4,7-dichloroquinoline | Amodiaquine | Antimalarial drug. acs.org |

Intermediates for Compounds with Reported Antimicrobial and Antifungal Activity

The versatility of this compound extends to the synthesis of compounds with broad-spectrum antimicrobial and antifungal properties. nih.gov The chloromethyl group allows for the introduction of various pharmacologically active moieties, leading to hybrid molecules with enhanced biological activity. researchgate.net

For example, 5-chloromethyl-8-quinolinol has been condensed with various heterocyclic amines, such as 5-(4-chlorophenyl)-(1,3,4)thiadiazol-2-ylamine, to create ligands that form metal chelates with significant antifungal activity. researchgate.net Similarly, derivatives have been prepared by reacting 5-chloromethyl-8-hydroxyquinoline with metronidazole, resulting in novel ligands whose metal complexes show promising antifungal properties against various plant pathogens. ijsrset.com Other synthetic strategies involve the reaction of 2-chloro-3-(chloromethyl)quinoline (B1586034) with 1H-benzo[d]imidazole-2-thiol to produce derivatives with both antibacterial and antifungal activities. cbijournal.com

Table 2: Antimicrobial and Antifungal Derivatives from this compound

| Derivative Class | Synthetic Precursor | Target Organisms | Reported Activity |

| Metal chelates of 5-[4-chlorophenyl-(1,3,4)thiadiazol-2-ylamino methylene]-8-quinolinol | 5-Chloromethyl-8-quinolinol | Various fungi | Good antifungal agents. researchgate.net |

| Metal chelates of 5-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethoxy) methyl)-8-hydroxyquinoline | 5-chloromethyl-8-hydroxyquinoline | Aspergillus niger, Botrydepladia thiobromine, Nigrospora Sp., Fusarium oxyporium | Promising antifungal activity. ijsrset.com |

| 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives | 2-chloro-3-(chloromethyl)quinoline | S. aureus, E. coli, P. aeruginosa, S. pyogenes, C. albicans, A. niger, A. clavatus | Good antibacterial and antifungal activity. cbijournal.com |

Synthesis of Derivatives for Molecular Target Interaction Studies

This compound is a key building block for creating libraries of compounds to study interactions with specific molecular targets. The ability to easily introduce a variety of functional groups allows for systematic exploration of structure-activity relationships (SAR).

For instance, derivatives of this compound have been synthesized to probe their interactions with enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. Molecular docking studies have been employed to understand how these quinoline derivatives fit into the active sites of such enzymes. In the context of cancer research, quinoline derivatives are designed to interact with targets like epidermal growth factor receptor (EGFR) kinases, including mutant forms that confer drug resistance. researchgate.net The synthesis of a series of 4-(4-methylquinolin-2-yl)phenyl 4-(chloromethyl)benzoate derivatives has allowed for the investigation of their inhibitory activity against various cancer cell lines. researchgate.net

Generation of Molecular Probes for Chemical Biology Investigations

The quinoline nucleus possesses inherent fluorescent properties, which can be modulated by the introduction of different substituents. This makes this compound an excellent starting point for the synthesis of molecular probes for various applications in chemical biology, such as ion sensing and cellular imaging. nanobioletters.com

For example, quinoline-based chemosensors have been developed for the detection of metal ions like Zn²⁺. nanobioletters.com These sensors are often synthesized by reacting 2-(chloromethyl)quinoline (B1294453) hydrochloride with appropriate amine-containing compounds. nanobioletters.com The resulting molecules can exhibit a "turn-on" fluorescence response upon binding to the target ion, allowing for its detection and quantification in biological systems. nanobioletters.com These probes are valuable tools for studying the role of metal ions in cellular processes.

Applications in Advanced Materials Research

The unique electronic and photophysical properties of the quinoline ring system make it an attractive component for the development of advanced materials. scbt.com this compound provides a convenient handle for incorporating this scaffold into larger molecular architectures.

Incorporation into Quinoline-Based Polymers

This compound can be used as a monomer or a functionalizing agent in the synthesis of quinoline-based polymers. These polymers are of interest for their potential applications in organic electronics, such as in the fabrication of light-emitting diodes (LEDs) and photovoltaic devices, owing to their thermal stability and electronic properties. researchgate.net The chloromethyl group allows for polymerization through various reactions, including polycondensation, to form polymers with a polyquinoline backbone. researchgate.net The properties of these polymers can be tuned by copolymerizing with other monomers or by post-polymerization functionalization.

Functionalization for Specialized Material Properties

The reactivity of the chloromethyl group enables the functionalization of various materials with quinoline moieties to impart specific properties. For example, 5-chloromethyl-8-hydroxyquinoline has been used to create ion-exchange resins by grafting it onto polystyrene-based polymers. acs.org These materials can be used for the selective extraction and separation of metal ions. Furthermore, the incorporation of quinoline derivatives onto surfaces can modify their properties, such as in the development of corrosion inhibitors for metals.

Advanced Theoretical and Computational Studies on 5 Chloromethyl Quinoline Systems

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of quinoline-based systems. These calculations provide a foundational understanding of the molecule's stability, reactivity, and potential interaction sites.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scirp.orgnih.gov It is frequently employed to calculate molecular descriptors that explain the properties and activity of compounds. researchgate.net For derivatives of 5-(chloromethyl)quinoline, such as 5-(chloromethyl)quinolin-8-ol (B155281) Hydrochloride, DFT calculations have been used to determine key electronic properties. researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining molecular reactivity. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. mongoliajol.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. jmaterenvironsci.com A smaller energy gap suggests that less energy is required to excite an electron, implying higher chemical reactivity. jmaterenvironsci.combiointerfaceresearch.com

Global reactivity descriptors such as electronegativity (χ), which measures the power of an atom or group to attract electrons, are also calculated from these orbital energies. researchgate.netmdpi.com

Table 1: Calculated Quantum Chemical Properties for a this compound Derivative Data presented for 5-(chloromethyl)quinolin-8-ol Hydrochloride as a representative example.

| Parameter | Symbol | Definition |

| Highest Occupied Molecular Orbital Energy | E_HOMO | E_HOMO |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | E_LUMO |

| Energy Gap | ΔE | E_LUMO - E_HOMO |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 |

| Chemical Softness | S | 1/η |

This interactive table is based on parameters frequently calculated in computational studies of quinoline (B57606) derivatives. researchgate.netmongoliajol.infomdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactions and is based on the interactions between the HOMO and LUMO of reacting species. biointerfaceresearch.com The distribution of the electron density in these orbitals provides insight into the most probable sites for chemical reactions. For instance, in a study of a this compound derivative, the electron density of the HOMO was found to be localized on the molecular surface of the phenyltetrazolidinyl moiety, identifying it as the likely center for electron donation. jmaterenvironsci.com Conversely, the LUMO's electronic density was distributed on the quinoline part of the molecule, indicating it as the electron-accepting region. jmaterenvironsci.com

Beyond the HOMO-LUMO gap, other global reactivity descriptors provide further information on a molecule's stability and reactivity. mongoliajol.info Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to change in its electron distribution. Molecules with a large energy gap are considered "hard," indicating high stability and low reactivity, while molecules with a small energy gap are "soft," signifying lower stability and higher reactivity. mdpi.com These parameters are crucial for predicting how a molecule like this compound will behave in a chemical environment. mongoliajol.infobiointerfaceresearch.com

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for predicting chemical reactivity. jmaterenvironsci.com It maps the electrostatic potential onto the molecule's electron density surface, visually representing the charge distribution. iucr.org The MEP is used to identify regions of a molecule that are rich or deficient in electrons.

Different colors on the MEP map signify different potential values:

Red regions: Indicate negative electrostatic potential, representing electron-rich areas. These sites are susceptible to electrophilic attack and are potential hydrogen-bond acceptors. jmaterenvironsci.comiucr.org

Blue regions: Indicate positive electrostatic potential, representing electron-poor areas. These sites are prone to nucleophilic attack and are potential hydrogen-bond donors. iucr.org

In analyses of quinoline derivatives, negative potential regions are typically observed around electronegative atoms like nitrogen and oxygen, highlighting them as coordinating sites for interactions. jmaterenvironsci.com Positive potential is often seen around hydrogen atoms. jmaterenvironsci.com This analysis helps predict how this compound and its derivatives will interact with other molecules, such as substrates or biological targets.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

Molecular Simulation Techniques for Chemical Interactions

While quantum mechanics provides a static picture of electronic structure, molecular simulation techniques are employed to study the dynamic behavior of molecules over time. These methods are essential for understanding complex processes like conformational changes and intermolecular interactions.

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. mdpi.com MD simulations have been applied to various quinoline systems to investigate their dynamic behavior, conformational stability, and interactions with other molecules, such as proteins or surfaces. researchgate.netnih.govnih.gov

By simulating the trajectory of a molecule in a defined environment (e.g., in a solvent), MD can reveal its preferred conformations and the flexibility of its structure. chemrxiv.org For example, MD studies on quinoline derivatives interacting with enzymes have been used to analyze conformational stability, residue flexibility, compactness, and hydrogen bonding networks. researchgate.netnih.gov This information is crucial for understanding the mechanism of action, as it can show how the molecule adapts its shape to bind to a target and can highlight the key interactions that stabilize the complex. nih.govnih.gov

Monte Carlo (MC) simulations are another powerful computational technique used to study molecular systems, particularly for modeling adsorption phenomena. jmaterenvironsci.comjmaterenvironsci.com In the context of quinoline derivatives, MC simulations have been used to investigate their adsorption behavior on metal surfaces, which is relevant in fields like corrosion inhibition. mongoliajol.inforesearchgate.net

The simulation works by generating a large number of random configurations of the inhibitor molecule on a given surface (e.g., an iron plane) and calculating the energy for each configuration. researchgate.net By sampling a vast conformational space, the method can identify the most stable, lowest-energy adsorption geometry. jmaterenvironsci.com The output of an MC simulation typically includes the total energy of the system and the adsorption energy, which indicates the strength of the interaction between the molecule and the surface. jmaterenvironsci.com Studies on quinoline derivatives have used MC simulations to corroborate experimental findings and provide a molecular-level picture of how these compounds form protective layers on surfaces. jmaterenvironsci.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Prediction and Understanding of Reactivity and Selectivity

Computational chemistry offers profound insights into the factors governing the reactivity and selectivity of this compound. The molecule possesses multiple potential reactive sites: the benzylic carbon of the chloromethyl group and various positions on the quinoline ring itself. mdpi.com Predicting which site will participate in a given reaction (regioselectivity) and which type of reaction is favored (chemoselectivity) is crucial for its application in synthesis.

Computational Prediction of Regioselectivity and Chemoselectivity

Theoretical models are highly effective in predicting the most probable sites for both nucleophilic and electrophilic attacks. For this compound, the chloromethyl group is a key functional handle, making the benzylic carbon highly susceptible to nucleophilic substitution reactions. Computational methods such as DFT can map the electron density across the molecule, confirming the high electrophilicity of the methylene (B1212753) carbon attached to the electron-withdrawing chlorine atom.

Reactivity predictions are often based on several calculated descriptors:

Molecular Electrostatic Potential (MEP): MEP surfaces visually represent the charge distribution on a molecule. For quinoline derivatives, these maps typically show electron-rich regions (negative potential), often near the nitrogen atom, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.netjournalirjpac.com

Fukui Functions: This descriptor quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. hackernoon.com It is used to identify the most nucleophilic (f+) and electrophilic (f-) sites within a molecule. hackernoon.comscm.com For instance, in related quinoline systems, Fukui function analysis has successfully identified specific carbon atoms as the most favorable sites for either nucleophilic or electrophilic attack. acs.orgtandfonline.com

Frontier Molecular Orbitals (HOMO/LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. The LUMO distribution indicates the likely sites for nucleophilic attack, while the HOMO distribution points to sites susceptible to electrophilic attack. researchgate.net

Modern approaches have also incorporated machine learning and artificial intelligence, which can build predictive models for regioselectivity based on large datasets of reactions, offering a powerful tool for synthesis planning. nih.govmit.edu

Table 1: Computational Methods for Predicting Reactivity Sites in Quinoline Systems

| Computational Method | Principle | Predicted Application for this compound | Reference |

|---|---|---|---|

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Identifies the electrophilic character of the chloromethyl carbon and the nucleophilic character of the quinoline nitrogen. | researchgate.netjournalirjpac.com |

| Fukui Functions (f+, f-) | Measures the propensity of a site to accept (f+) or donate (f-) electrons, pinpointing specific atomic sites for nucleophilic and electrophilic attack. | Quantitatively determines the most reactive sites for substitution on both the side chain and the aromatic ring. | hackernoon.comacs.org |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Analyzes the energy and location of the highest and lowest energy orbitals to predict reaction sites. | The LUMO is localized on the chloromethyl group, predicting it as the site for nucleophilic attack. | researchgate.net |

Energy Barrier Calculations for Transition States and Reaction Pathways

Beyond identifying reactive sites, computational studies can model the entire course of a reaction, including the high-energy transition states that must be overcome for a reaction to proceed. The calculation of these energy barriers (activation energies) is fundamental to understanding reaction kinetics and predicting the feasibility and outcome of different reaction pathways.

For this compound, a primary reaction is the nucleophilic substitution at the chloromethyl carbon. science.gov Theoretical calculations can determine the energy profile for this SN2-type reaction. By modeling the approach of a nucleophile, the formation of the transition state, and the departure of the chloride leaving group, chemists can quantify the activation energy required.

While specific energy barrier data for this compound is not extensively published, analogous computational studies on related systems provide valuable benchmarks and demonstrate the power of the methodology:

In a study of concerted nucleophilic aromatic substitution on quinolines, DFT calculations showed that a key deprotonation step could proceed with a negligible energy barrier (ΔG‡ < 0.1 kcal/mol), facilitating the reaction. researchgate.net

Investigations into the mechanism of C-H chlorination have calculated that while the initial C-H activation has a significant energy barrier, the subsequent chlorine rebound step can be essentially barrierless and highly exothermic, driving the reaction forward. science.gov

In a study on the homologation of the Fischer indole (B1671886) synthesis to produce quinolines, DFT calculations were employed to understand the reaction mechanism and the role of the catalyst. d-nb.info

These calculations are critical for comparing competing reaction pathways. For instance, a nucleophile could potentially attack the chloromethyl group or a position on the quinoline ring. By calculating the activation energy for both pathways, it can be predicted which reaction will predominate under a given set of conditions. Generally, reactions with lower energy barriers proceed faster and are the favored kinetic products. sit.edu.cn

Table 2: Example Energy Barrier Calculations in Related Heterocyclic Systems

| Reaction System/Process | Computational Method | Calculated Energy Barrier/Value | Significance | Reference |

|---|---|---|---|---|

| Concerted Nucleophilic Fluorination of Quinoline | DFT | ΔG‡ < 0.1 kcal/mol (for deprotonation) | A very low barrier indicates a facile, nearly barrierless step in the reaction mechanism. | researchgate.net |

| Hydroxyl Radical Attack on Quinoline | DFT | <1.3 kcal/mol to 8.6 kcal/mol | Demonstrates how activation energies vary significantly depending on the position of attack on the ring. | researchgate.net |

| SN2 Reaction Dynamics | Direct Chemical Dynamics Simulations | Analysis of potential energy barriers | Reveals how solvent molecules can influence reaction mechanisms by altering transition state energies. | science.gov |

Conclusion and Future Research Directions

Recapitulation of Current Research Landscape and Key Achievements

The current research landscape for 5-(chloromethyl)quinoline is characterized by its significant role as a versatile intermediate in organic synthesis. A primary achievement is the extensive use of its reactive chloromethyl group to perform nucleophilic substitutions, leading to a diverse library of quinoline (B57606) derivatives, including esters, ethers, and amines. These derivatives are frequently investigated for their potential pharmacological activities, leveraging the established importance of the quinoline scaffold in medicinal chemistry. Key advancements include the optimization of reaction conditions for these transformations, enhancing efficiency and scalability. Furthermore, the development of one-pot and multicomponent reactions originating from this compound has streamlined the synthesis of complex molecular structures.

Emerging Methodologies in this compound Synthesis

While traditional synthesis methods for this compound are well-established, new methodologies are emerging with a focus on improved efficiency, safety, and sustainability. Research is ongoing into the use of novel, milder, and more selective chlorinating agents to reduce byproduct formation. Flow chemistry is also being explored as a modern technique for the synthesis of this compound, offering benefits such as precise reaction control and enhanced safety. Additionally, there is growing interest in developing alternative synthetic routes that avoid harsh reagents, including efforts toward direct C-H functionalization to introduce the chloromethyl group onto the quinoline ring. The application of catalytic methods, especially those using earth-abundant metals, is another active area of research aimed at creating more sustainable synthetic processes.

Advanced Computational Tools for Unveiling Molecular Mechanisms

Advanced computational tools, particularly Density Functional Theory (DFT), are increasingly being employed to elucidate the molecular mechanisms and properties of quinoline derivatives. jove.comrsc.orgresearchgate.netdeakin.edu.aubohrium.com These theoretical calculations provide valuable insights into molecular structure, electronic properties, and reactivity. rsc.orgresearchgate.net For instance, DFT studies can predict parameters like electrophilicity, chemical hardness, and softness, which are crucial for understanding reaction pathways. jove.comrsc.orgresearchgate.net Time-Dependent DFT (TD-DFT) is used to predict absorption spectra, aiding in the characterization of new compounds. jove.comrsc.orgresearchgate.net Molecular docking simulations are another powerful computational tool, used to predict the binding affinities of this compound derivatives with biological targets, such as enzymes involved in cancer progression or bacterial survival. nih.govnih.govnih.govderpharmachemica.com These computational approaches complement experimental work, helping to rationalize observed activities and guide the design of new molecules with desired properties. acs.org

Exploration of Novel Derivatization Pathways and Undiscovered Reactivity

The exploration of novel derivatization pathways for this compound continues to be a fertile area of research. Beyond simple nucleophilic substitutions, scientists are investigating more complex transformations to build intricate molecular architectures. For example, its use in the synthesis of novel heterocyclic systems, such as pyrimido[4,5-b]quinolines and 1,3,4-oxadiazoles bearing a quinoline nucleus, has been reported. scialert.netresearchgate.net The reactivity of the chloromethyl group allows for its incorporation into multicomponent reactions, leading to the efficient construction of diverse molecular scaffolds. rsc.org Furthermore, researchers are exploring the potential of this compound and its derivatives as building blocks in the synthesis of metal chelates and coordination polymers. sphinxsai.com There is also interest in uncovering new modes of reactivity, potentially through transition-metal-catalyzed cross-coupling reactions, to further expand the synthetic utility of this versatile compound. chim.it

Table 1: Examples of Novel Derivatives Synthesized from this compound and its Analogs

| Starting Material | Reagent/Reaction Type | Product Class | Reference |

| 5-Chloromethyl-8-quinolinol hydrochloride | 2-Amino-5-(4-bromo phenyl)-1,3,4-thiadiazole | Substituted aminomethyl-quinolinol | sphinxsai.com |

| 5-Chloromethyl-8-quinolinol hydrochloride | 4-Alkyl piperazine | 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol | researchgate.net |

| 5-Chloromethyl-8-hydroxyquinoline hydrochloride | Ammonia | 5-Hydroxymethyl-8-hydroxyquinoline | nih.gov |

| 2-Amino-1,4,5,6,7,8-hexahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile | Chloroacetyl chloride | 2-(Chloromethyl)-pyrimido[4,5-b]quinoline derivative | scialert.net |

| 5-Chloromethyl-8-quinolinol hydrochloride | Glycerol (B35011) | Bis-(8-quinolinol) derivative | jmaterenvironsci.com |

Opportunities for Interdisciplinary Research and Broader Scientific Impact

The unique properties of this compound and its derivatives present significant opportunities for interdisciplinary research with a broad scientific impact. In medicinal chemistry, the quinoline scaffold is a well-established pharmacophore found in drugs for various diseases, including malaria, cancer, and bacterial infections. rsc.orgresearchgate.net The ability to easily functionalize the 5-position via the chloromethyl group allows for the creation of new drug candidates with potentially improved efficacy and target specificity. nih.govmdpi.com In materials science, quinoline derivatives are being explored for their electronic and optical properties, with potential applications in the development of dyes, polymers, and semiconductors. scbt.com The incorporation of these compounds into polymer matrices could lead to new materials with enhanced conductivity. There are also opportunities in environmental science, where quinoline-based compounds can be used as probes to study the degradation of pollutants. scbt.com The continued exploration of this compound in these diverse fields, through collaborations between synthetic chemists, biologists, and materials scientists, is expected to drive innovation and lead to significant scientific advancements. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-(Chloromethyl)quinoline, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Use Friedländer or Skraup-type reactions with quinoline precursors. For example, react 8-hydroxyquinoline derivatives with chloromethylating agents (e.g., chloromethyl ethyl ether) under anhydrous conditions .

- Step 2 : Monitor reaction progress via TLC or HPLC. Optimize temperature (70–90°C) and solvent polarity (e.g., DMF or chloroform) to improve yield .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via melting point analysis (>97% by HPLC) .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze -NMR for characteristic peaks: δ 4.8–5.2 ppm (CHCl), δ 8.0–9.2 ppm (aromatic protons) .

- FT-IR : Identify C-Cl stretching at 650–750 cm and quinoline ring vibrations at 1600–1450 cm .

- Mass Spectrometry : Confirm molecular ion peak at m/z 177.62 (CHClN) with fragmentation patterns matching chloromethyl substitution .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats) due to toxicity and potential skin irritation .

- Store in airtight containers at ≤4°C to prevent degradation. Dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the chloromethyl group. High electrophilicity at the CHCl site facilitates SN2 mechanisms .

- Step 2 : Simulate transition states to compare activation energies for reactions with amines, thiols, or alkoxides .

- Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants in polar aprotic solvents) .

Q. What strategies resolve contradictions in reported antimicrobial efficacy data for this compound derivatives?

- Methodological Answer :

- Step 1 : Conduct systematic reviews (PRISMA guidelines) to identify methodological disparities (e.g., MIC testing protocols, bacterial strains) .

- Step 2 : Replicate studies under standardized conditions (e.g., CLSI guidelines) with controls for solvent effects (DMSO vs. aqueous buffers) .

- Step 3 : Use meta-analysis to quantify heterogeneity (I statistic) and adjust for publication bias .

Q. How to design experiments analyzing the corrosion inhibition mechanism of this compound on carbon steel in acidic environments?

- Methodological Answer :

- Electrochemical Methods :

- Perform potentiodynamic polarization to determine inhibition efficiency (%IE) and Tafel slopes .

- Use EIS to model charge-transfer resistance and adsorption behavior (Langmuir isotherm) .

- Surface Analysis :

- Characterize adsorbed layers via SEM-EDS or AFM to correlate morphology with inhibition performance .

Tables of Key Experimental Data

Ethical and Methodological Considerations

- Replicability : Document reaction conditions (solvent grade, catalyst batches) to enable replication .

- Data Transparency : Share raw spectral data and computational input files in supplementary materials .

- Ethical Compliance : Obtain institutional approval for biological assays and disclose conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.